molecular formula C15H15N3O2S B2598998 (6aS)-2,4-dimethyl-6a,7,8,9-tetrahydro-6H-pyrido[3',2':4,5]thieno[3,2-e]pyrrolo[1,2-a][1,4]diazepine-6,11(5H)-dione CAS No. 682334-53-8

(6aS)-2,4-dimethyl-6a,7,8,9-tetrahydro-6H-pyrido[3',2':4,5]thieno[3,2-e]pyrrolo[1,2-a][1,4]diazepine-6,11(5H)-dione

Cat. No. B2598998
CAS RN: 682334-53-8
M. Wt: 301.36
InChI Key: MEJYGWZFPURXED-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6aS)-2,4-dimethyl-6a,7,8,9-tetrahydro-6H-pyrido[3',2':4,5]thieno[3,2-e]pyrrolo[1,2-a][1,4]diazepine-6,11(5H)-dione is a useful research compound. Its molecular formula is C15H15N3O2S and its molecular weight is 301.36. The purity is usually 95%.
BenchChem offers high-quality (6aS)-2,4-dimethyl-6a,7,8,9-tetrahydro-6H-pyrido[3',2':4,5]thieno[3,2-e]pyrrolo[1,2-a][1,4]diazepine-6,11(5H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6aS)-2,4-dimethyl-6a,7,8,9-tetrahydro-6H-pyrido[3',2':4,5]thieno[3,2-e]pyrrolo[1,2-a][1,4]diazepine-6,11(5H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

The synthesis and antitumor activity of these compounds have been investigated. Researchers have explored their potential as novel agents in cancer therapy. Specifically, the pyrido3’,2’:4,5thieno[3,2-d]pyrimidin-8-amines have shown pronounced antitumor effects in vitro . The structure–activity relationships indicate that the nature of the amine fragments significantly influences their activity.

Heterocyclic Systems

a. Furo[2–e]imidazo[1,2-c]pyrimidine: The synthesis of furo[2–e]imidazo[1,2-c]pyrimidine involves cyclization of some amines under the action of phosphorus oxychloride. This heterocyclic system has potential applications in drug discovery and medicinal chemistry .

b. Furo[2,3-e]pyrimido[1,2-c]pyrimidine: Similarly, the formation of furo[2,3-e]pyrimido[1,2-c]pyrimidine occurs through cyclization reactions. These compounds may exhibit interesting biological activities and could be explored further for therapeutic purposes .

Conjugated Materials

The thieno[2,3-b]thiophene moiety, present in these compounds, has been utilized in designing novel pharmaceutical therapies. Additionally, their enaminone derivatives serve as versatile synthons with applications in N-heterocycles, naturally occurring alkaloids, and pharmaceutical drugs .

Photovoltaic Polymers

The incorporation of similar conjugated systems into photovoltaic polymers enhances their performance. For instance, the design of Poly[(2,6-(4,8-bis(5-(2-ethylhexylthio)-4-fluorothiophen-2-yl)-benzo[1,2-b:4,5-b′]dithiophene))-alt-(5,5-(1′,3′-di-2-thienyl-5′,7′-bis(2-ethylhexyl)benzo[1′,2′-c:4′,5′-c′]dithiophene-4,8-dione)] (PBDB-T-SF) has shown promise in solar cell applications .

Other Potential Areas

While the specific applications mentioned above are well-studied, these compounds may also find utility in other fields such as materials science, catalysis, and biochemistry. Further research is needed to explore their full potential.

Mechanism of Action

Remember, this compound’s intricate actions contribute to its clinical versatility, making it a valuable tool in managing anxiety, insomnia, and seizures. 🌟 . If you have any further questions or need additional details, feel free to ask!

properties

IUPAC Name

(7S)-12,14-dimethyl-17-thia-3,9,15-triazatetracyclo[8.7.0.03,7.011,16]heptadeca-1(10),11(16),12,14-tetraene-2,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c1-7-6-8(2)16-14-10(7)11-12(21-14)15(20)18-5-3-4-9(18)13(19)17-11/h6,9H,3-5H2,1-2H3,(H,17,19)/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEJYGWZFPURXED-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C3=C(S2)C(=O)N4CCCC4C(=O)N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC2=C1C3=C(S2)C(=O)N4CCC[C@H]4C(=O)N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.